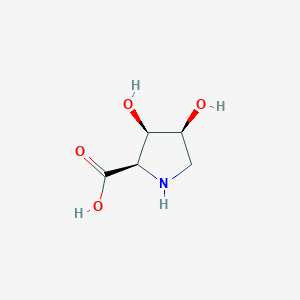
2-Amino-N-isopropylacetamide
Descripción general
Descripción
2-Amino-N-isopropylacetamide is an organic compound with the molecular formula C5H12N2O. It is a derivative of acetamide, where the amide nitrogen is substituted with an isopropyl group and the alpha carbon is substituted with an amino group.
Aplicaciones Científicas De Investigación
2-Amino-N-isopropylacetamide has several applications in scientific research:
Polymer Chemistry: It is used in the synthesis of thermoresponsive polymers that exhibit lower critical solution temperature (LCST) behavior, making them useful in drug delivery systems.
Drug Delivery Systems: The compound’s ability to form inclusion complexes with cyclodextrins enhances its solubility and stability, making it suitable for drug delivery applications.
Biological Research: It is used as a building block in the synthesis of biologically active molecules and peptides.
Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mecanismo De Acción
Mode of Action
It has been used in the synthesis of oligomeric thermoresponsive epoxide–amine adducts . The compound’s interaction with its targets and the resulting changes are subject to further investigation .
Biochemical Pathways
It has been used in the synthesis of oligomeric thermoresponsive epoxide–amine adducts, which suggests it may play a role in the formation of these oligomers .
Result of Action
It has been used in the synthesis of oligomeric thermoresponsive epoxide–amine adducts, indicating it may have a role in the formation of these structures .
Action Environment
The compound has been used in the synthesis of oligomeric thermoresponsive epoxide–amine adducts, which exhibit a lower critical solution temperature (lcst) behavior in water . This suggests that temperature could be an important environmental factor influencing the compound’s action.
Análisis Bioquímico
Biochemical Properties
2-Amino-N-isopropylacetamide reacts with glycerol diglycidyl ether to form oligomeric thermoresponsive epoxide–amine adducts . These adducts exhibit a lower critical solution temperature (LCST) behavior in water . The solubility properties of these adducts can be influenced by randomly methylated β-cyclodextrin (RAMEB-CD) .
Cellular Effects
The oligomeric thermoresponsive epoxide–amine adducts formed by this compound have been shown to exhibit LCST behavior in water . This suggests that these adducts could potentially be used in the development of hydrogels and drug delivery systems .
Molecular Mechanism
It is known that this compound can react with glycerol diglycidyl ether to form oligomeric thermoresponsive epoxide–amine adducts . These adducts exhibit LCST behavior in water, suggesting that they may undergo conformational changes in response to changes in temperature .
Temporal Effects in Laboratory Settings
The curing properties of the amine–epoxide mixtures formed by this compound have been analyzed by oscillatory rheology and differential scanning calorimetry, showing significant differences in setting time, viscosity, and stiffness .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Amino-N-isopropylacetamide can be synthesized through the reaction of isopropylamine with glycine or its derivatives. The reaction typically involves the following steps:
Formation of the Amide Bond: Glycine or its ester reacts with isopropylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-N-isopropylacetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halogen atoms.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Comparación Con Compuestos Similares
- N-Isopropylglycinamide
- 2-Amino-N-(methylethyl)acetamide
- N-Propan-2-ylglycinamide
Comparison: 2-Amino-N-isopropylacetamide is unique due to its ability to form thermoresponsive polymers with LCST behavior, which is not commonly observed in similar compounds. Additionally, its interaction with cyclodextrins enhances its solubility and stability, making it more suitable for drug delivery applications compared to its analogs .
Propiedades
IUPAC Name |
2-amino-N-propan-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-4(2)7-5(8)3-6/h4H,3,6H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCKUYRPMPUHTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key properties of oligomers derived from 2-Amino-N-isopropylacetamide and glycerol diglycidyl ether?
A1: The reaction of this compound with glycerol diglycidyl ether produces oligomeric epoxide-amine adducts. These oligomers exhibit a lower critical solution temperature (LCST) behavior in water, meaning they transition from a soluble to an insoluble state upon heating past a critical temperature []. This thermoresponsive behavior makes them potentially useful for applications like controlled drug delivery or stimuli-responsive materials. Furthermore, the addition of randomly methylated β-cyclodextrin (RAMEB-CD) can influence the solubility properties of these oligomers [], offering a way to fine-tune their behavior for specific applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![7-bromopyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B117452.png)


